Angelic acid

描述

This compound has been reported in Lomatium nuttallii, Euryops arabicus, and other organisms with data available.

See also: Petasites hybridus root (part of).

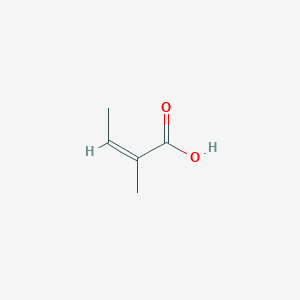

Structure

3D Structure

属性

IUPAC Name |

(Z)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897430 | |

| Record name | 2-Methylisocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

85.50 to 87.50 °C. @ 13.00 mm Hg | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in hot water | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

565-63-9 | |

| Record name | Angelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylisocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 °C | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Angelic Acid: A Technical Retrospective

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, a monocarboxylic unsaturated organic acid, was first isolated in the mid-19th century, presenting a notable challenge to the chemists of the era due to its existence as a volatile solid with a pungent odor and its close relationship with a more stable stereoisomer. This document provides a detailed technical account of the historical discovery of this compound, a reconstruction of the probable experimental protocols used for its initial isolation and purification, and a summary of the quantitative data that distinguished it from its isomer, tiglic acid. Furthermore, modern understanding of its biosynthetic origins is presented, offering contemporary context for professionals in drug development and natural products research.

Historical Context and Initial Discovery

This compound was first isolated in 1842 by the German pharmacist Ludwig Andreas Buchner.[1][2][3] He successfully extracted the compound from the roots of the garden angelica plant, Angelica archangelica, a member of the Apiaceae family renowned for its medicinal properties.[1][2][3] The heavenly name of the acid is a direct tribute to its botanical source.[2][3]

The initial discovery was characterized by the isolation of a volatile, crystalline solid with a biting taste and a sharp, sour odor.[1] However, the elucidation of its exact structure was complicated by its propensity to convert into a more stable isomer, tiglic acid.[1][3] this compound is the (Z)-isomer (cis) of 2-methylbut-2-enoic acid, while tiglic acid is the (E)-isomer (trans).[1][4] This geometric isomerism was a sophisticated concept for the time and the key scientific challenge in the decades following its discovery was to differentiate between these two compounds. It was observed that heating this compound, treating it with acids, or simply storing it for extended periods could lead to its complete conversion to the more thermodynamically stable tiglic acid.[1][4]

Experimental Protocols: Reconstructed 19th-Century Methods

Stage 1: Extraction by Steam Distillation

Given that this compound is a volatile compound found in the roots of Angelica archangelica, the initial extraction was likely performed using steam distillation, a technique well-established by the 1840s for separating volatile oils.

Objective: To separate the volatile organic compounds, including this compound, from the non-volatile plant matrix of the angelica root.

Methodology:

-

Preparation of Plant Material: Dried roots of Angelica archangelica were mechanically ground or macerated to increase the surface area for efficient extraction.

-

Apparatus Setup: A still, consisting of a boiler, a vessel to hold the plant material, a condenser, and a collection flask (receiver), would be assembled.

-

Distillation Process:

-

The ground angelica root was placed in the plant vessel, often on a perforated grid.

-

Water in the boiler was heated to produce steam.

-

The steam was passed through the ground root material, causing the volatile essential oils and acids to vaporize.

-

The mixture of steam and volatile organic compounds was then passed through a water-cooled condenser.

-

-

Collection: The condensed liquid, a mixture of water (hydrosol) and the water-insoluble essential oil containing this compound, was collected in the receiver. Due to its lower density, the oil fraction would separate and form a layer on top of the water.

Stage 2: Purification by Recrystallization

The crude oily extract would contain a mixture of compounds. To isolate the solid this compound, the technique of recrystallization would have been employed.

Objective: To purify the solid this compound from liquid oils and other soluble impurities present in the crude distillate.

Methodology:

-

Solvent Selection: A suitable solvent would be chosen. For this compound, hot water or alcohol would be effective, as the acid is highly soluble in these solvents when hot but only sparingly soluble when cold.[1]

-

Dissolution: The crude extract was dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities were present, the hot solution would be filtered by gravity to remove them.

-

Crystallization: The clear, hot filtrate was allowed to cool slowly and without disturbance. As the solution cooled, the solubility of this compound decreased, forcing it to crystallize out of the solution, while more soluble impurities remained in the solvent.

-

Isolation and Washing: The resulting crystals were collected by filtration. The collected crystals would then be washed with a small amount of ice-cold solvent to remove any remaining impurities adhering to their surface.

-

Drying: The purified crystals of this compound were then left to dry.

Quantitative Data: Physicochemical Distinction of Isomers

The definitive characterization of this compound relied on comparing its physical properties to those of its isomer, tiglic acid. The differences in their melting points, boiling points, and density were key identifiers for early chemists.

| Property | This compound ((Z)-isomer) | Tiglic Acid ((E)-isomer) | Reference(s) |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [2][5] |

| Molar Mass | 100.12 g/mol | 100.12 g/mol | [2][5] |

| Melting Point | 45.5 °C | 63.5 - 64 °C | [1][4] |

| Boiling Point | 185 °C | 198.5 °C | [1][4] |

| Density | ~1.01 g/cm³ | 0.964 g/cm³ (at 76 °C) | [1][4] |

| Appearance | Colorless monoclinic prisms | Volatile, crystallizable solid | [1][6] |

| Odor | Pungent, sour | Sweet, warm, spicy | [1][6] |

Visualizing the Discovery and Biosynthesis

To further contextualize the discovery and relevance of this compound, the following diagrams illustrate the historical workflow and the modern understanding of its biological production.

Conclusion

The discovery of this compound by Ludwig Andreas Buchner was a significant event in the field of natural product chemistry. It not only introduced a new organic acid but also provided an early and compelling case study in stereoisomerism. The reconstructed experimental protocols highlight the ingenuity of 19th-century chemists in isolating and purifying compounds using techniques that remain fundamental today. For modern researchers, understanding this history, combined with the knowledge of its biosynthetic pathway, provides a comprehensive foundation for the continued exploration of angelates and their potent biological activities in drug development and other therapeutic applications.

References

- 1. This compound | 565-63-9 [chemicalbook.com]

- 2. Tiglic Acid | Fisher Scientific [fishersci.com]

- 3. Tiglic acid [webbook.nist.gov]

- 4. Tiglic Acid - C5h8o2, 100.116 G/mol, Density 0.9641 G/cmâ³ At 76â°c, Melting Point 63.5-64â°c, Boiling Point 198.5â°c - Ideal For Chemical Synthesis And Industrial Applications at Best Price in Ankleshwar | Benzo Chem Industries [tradeindia.com]

- 5. scbt.com [scbt.com]

- 6. Showing Compound this compound (FDB000775) - FooDB [foodb.ca]

The Biosynthesis of Angelic Acid in Plants: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, a monocarboxylic unsaturated organic acid, is a significant natural product found predominantly in plants of the Apiaceae family, such as Angelica archangelica. Its esters are known for a variety of medicinal properties, making the elucidation of its biosynthetic pathway of considerable interest for pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the core biosynthesis of this compound in plants. The pathway is intricately linked to the catabolism of the branched-chain amino acid L-isoleucine, proceeding through several enzymatic steps to yield angeloyl-CoA, the immediate precursor to this compound. This document details the proposed enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the key processes.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in plants is not a standalone pathway but is rather embedded within the catabolism of L-isoleucine. The pathway initiates with the conversion of L-isoleucine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. A series of subsequent reactions leads to the formation of tiglyl-CoA, the trans-isomer of angeloyl-CoA. The final key step is the isomerization of tiglyl-CoA to angeloyl-CoA, which is then hydrolyzed to yield this compound.

The proposed enzymatic steps are as follows:

-

Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This results in the formation of (S)-3-methyl-2-oxopentanoate.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.

-

Isomerization: This is a critical and yet not fully elucidated step in plants. It is proposed that tiglyl-CoA is isomerized to its cis-isomer, angeloyl-CoA , by a specific enoyl-CoA isomerase or a similar enzyme with stereospecific activity. The definitive identification of this enzyme in plants remains an area for active research.

-

Hydrolysis: Finally, the hydrolysis of the thioester bond of angeloyl-CoA by an acyl-CoA thioesterase releases free This compound .

Below is a DOT language script for visualizing this proposed pathway.

Angelic Acid: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, chemically known as (2Z)-2-Methylbut-2-enoic acid, is a naturally occurring monocarboxylic unsaturated organic acid.[1][2][3] First isolated in 1842 by the German pharmacist Ludwig Andreas Buchner from the roots of garden angelica (Angelica archangelica), this compound and its esters are prevalent in plants of the Apiaceae family.[1][4][5][6] this compound esters are recognized as the active components in various herbal medicines, attributed with a range of therapeutic effects including anti-inflammatory, sedative, and pain-relieving properties.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, supported by detailed experimental methodologies and data.

Chemical Structure and Isomerism

This compound is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical structure features a five-carbon backbone with a carboxylic acid functional group and a double bond between the second and third carbon atoms.[7] It exists as a geometric isomer with tiglic acid, which is the more thermodynamically stable trans form.[1][4] This isomeric relationship is pivotal, as the spatial arrangement significantly influences their physical properties, stability, and biological reactivity.[4] this compound can be converted to tiglic acid through heating, reaction with inorganic acids, or prolonged storage.[1] The reverse transformation from tiglic acid to this compound is less favorable and can be induced by ultraviolet light.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2Z)-2-Methylbut-2-enoic acid[1] |

| Synonyms | (Z)-2-Methyl-2-butenoic acid, cis-2-Methyl-2-butenoic acid[7] |

| CAS Number | 565-63-9[1] |

| Chemical Formula | C₅H₈O₂[1] |

| Molecular Weight | 100.12 g/mol [1][3] |

| SMILES | C/C=C(C)\C(O)=O[1] |

| InChI Key | UIERETOOQGIECD-ARJAWSKDSA-N[2] |

Physicochemical and Spectroscopic Properties

This compound is a volatile solid that crystallizes in colorless monoclinic prisms.[1][2] It possesses a characteristic pungent, sour odor and a biting acidic taste.[1][2][5] It is readily soluble in alcohol and hot water, but only slowly dissolves in cold water.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 45.5 °C | [1] |

| Boiling Point | 185 °C | [1] |

| pKa (Strongest Acidic) | 4.97 | [2] |

| logP | 1.32 | [2] |

| Flash Point | 95.56 °C | [8] |

| Specific Gravity | 0.9298 @ 99.6 °C | [8] |

| Refractive Index | 1.4200 @ 100.00 °C | [8] |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data available.[9] Provides information on the number and environment of hydrogen atoms. |

| ¹³C NMR | Spectral data available.[10] Reveals the number of unique carbon atoms and their chemical environments. |

| IR Spectroscopy | Spectral data available.[9] Used to identify functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid. |

| Mass Spectrometry | Spectral data available.[9] Determines the molecular weight and fragmentation pattern, aiding in structure elucidation. |

Note: For detailed spectra, refer to the Spectral Database for Organic Compounds (SDBS) or specialized chemical suppliers.[9][10]

Occurrence and Isolation

This compound is primarily found in plants of the Apiaceae (parsley) family.[1][4]

Key Natural Sources:

-

Angelica archangelica (Garden Angelica): The roots are a primary source, containing approximately 0.3% this compound.[4]

-

Anthemis nobilis (Roman Chamomile): The essential oil of the flowers is a rich source, with up to 85% consisting of esters of Angelic and tiglic acids.[1][4]

-

Peucedanum ostruthium (Masterwort) [1]

-

Ferula moschata (Sumbul) [1]

The biosynthesis of this compound in plants originates from the branched-chain amino acid L-isoleucine.[4]

Experimental Protocol: Extraction from Natural Sources

Protocol: Supercritical Fluid Extraction (SFE) of Active Ingredients from Angelica sinensis

This protocol is adapted from a method for extracting ferulic acid and can be optimized for this compound.[11]

-

Preparation of Plant Material: Obtain dried and powdered roots of Angelica archangelica or another suitable source plant.

-

SFE System Setup: Utilize a supercritical fluid extraction system.

-

Extraction Parameters:

-

Pressure: 30 to 50 MPa

-

Temperature: 45 to 65 °C

-

Solvent: Supercritical CO₂

-

-

Co-solvent Modification (Optional but Recommended): To increase the extraction yield of polar compounds like this compound, introduce ethanol (B145695) as a co-solvent. A ratio of 1.6 (ethanol to raw material) has been shown to be effective for similar compounds.[11]

-

Extraction Process:

-

Load the powdered plant material into the extraction vessel.

-

Pressurize the system with CO₂ to the desired level.

-

Heat the vessel to the set temperature.

-

If using a co-solvent, introduce ethanol into the system.

-

Allow the supercritical fluid to pass through the plant material for a set duration to extract the compounds.

-

-

Collection: Depressurize the CO₂ in a collection vessel, causing the extracted compounds to precipitate.

-

Purification and Analysis: The crude extract can be further purified using techniques like column chromatography. The final product should be analyzed by HPLC, GC-MS, and NMR to confirm purity and identity.

Chemical Synthesis

Several methods for the chemical synthesis of this compound have been developed, often involving the isomerization of its more stable counterpart, tiglic acid.

Experimental Protocol: Synthesis of this compound from Tiglic Acid

This three-step process was detailed by Buckles and Mock in 1949 and represents a classic route to obtaining this compound.[5][12]

-

Step 1: Bromination of Tiglic Acid

-

Dissolve tiglic acid in a suitable solvent (e.g., carbon tetrachloride).

-

Slowly add a solution of bromine (Br₂) in the same solvent to the tiglic acid solution. The reaction proceeds via the addition of bromine across the double bond.

-

The reaction yields α,β-dibromo-α-methylbutyric acid.[12]

-

-

Step 2: Formation of β-bromothis compound

-

Treat the dibromo-acid product from Step 1 with a 25% methanolic solution of potassium hydroxide (B78521) (KOH).

-

This step results in the elimination of one equivalent of HBr, forming β-bromothis compound.[12]

-

-

Step 3: Reduction to this compound

A more recent patented method involves the isomerization of tiglic acid or its esters in the presence of an organic sulfinic acid, followed by continuous distillation to separate the lower-boiling point this compound.[13]

Caption: Synthesis of this compound from Tiglic Acid.

Biological Activities and Potential Applications

This compound and its esters are the active components behind the medicinal use of several herbal remedies.[1][3] The moiety is a key component in many biologically active natural products.[4]

-

Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory properties.[4] Its mechanism is believed to involve the modulation of key inflammatory pathways and markers, although the specific molecular targets are still under investigation.[4]

-

Sedative and Anxiolytic Effects: Historically, this compound was used therapeutically as a sedative.[2][8] Esters of this compound found in Roman chamomile contribute to its use against nervous problems.[1]

-

Pain-Relief and Spasmolytic Action: this compound esters, such as petasin (B38403) found in butterbur, are responsible for potent pain-relieving and spasmolytic effects.[1][7]

-

Other Traditional Uses: Herbal medicines containing this compound esters have been used for a wide range of ailments, including fever, gout, and heartburn.[1][3][6]

While this compound itself shows biological activity, its esters are often the primary active constituents in medicinal plants.[1] Further research is needed to fully elucidate the molecular mechanisms of this compound and its derivatives to harness their full therapeutic potential.[4]

Caption: Biological Activities of this compound.

Safety and Toxicology

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[5][14][15] Ingestion may result in severe chemical burns to the oral cavity and gastrointestinal tract.[14] Inhalation of dusts or mists may cause respiratory tract irritation.[5][14]

Handling Precautions:

-

Handle in a well-ventilated area.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and protective clothing.[16]

-

Avoid dust formation and contact with skin, eyes, and clothing.[16]

-

Store in a corrosive-resistant container in a locked, secure area.[16]

-

Keep away from incompatible materials such as oxidizing agents.[14][15]

In case of exposure, immediate and thorough rinsing with water is critical. Seek immediate medical attention for eye contact, inhalation, or ingestion.[15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB000775) - FooDB [foodb.ca]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | 565-63-9 | Benchchem [benchchem.com]

- 5. acs.org [acs.org]

- 6. peakscientific.com [peakscientific.com]

- 7. CAS 565-63-9: this compound | CymitQuimica [cymitquimica.com]

- 8. (Z)-tiglic acid, 565-63-9 [thegoodscentscompany.com]

- 9. This compound(565-63-9) 1H NMR spectrum [chemicalbook.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Extraction of ferulic acid from Angelica sinensis with supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids: A Technical Guide for Researchers

An in-depth exploration of the cis-trans isomerism, physicochemical properties, and interconversion of angelic acid and tiglic acid, providing valuable insights for professionals in chemical research and drug development.

Introduction: The Significance of Angelic and Tiglic Acids

This compound ((Z)-2-methyl-2-butenoic acid) and tiglic acid ((E)-2-methyl-2-butenoic acid) are naturally occurring monocarboxylic unsaturated organic acids.[1][2] They are primarily found in plants of the Apiaceae family, such as Angelica archangelica, from which this compound derives its name.[1][3] These compounds are not merely academic curiosities; their esters are active components in traditional herbal medicines and are utilized as flavoring agents and in perfumes.[1][2] For researchers in drug development and organic synthesis, a thorough understanding of their stereochemistry, distinct properties, and the dynamics of their interconversion is paramount for harnessing their therapeutic and commercial potential. This technical guide provides a comprehensive overview of the stereoisomerism of angelic and tiglic acids, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Stereoisomerism: A Tale of Two Isomers

This compound and tiglic acid are geometric isomers, specifically cis-trans (or E/Z) isomers, of 2-methyl-2-butenoic acid.[1][4] This isomerism arises from the restricted rotation around the carbon-carbon double bond.

-

This compound (cis or Z-isomer): In this compound, the carboxylic acid group and the ethyl group's methyl are on the same side of the double bond.

-

Tiglic Acid (trans or E-isomer): In tiglic acid, these larger groups are on opposite sides of the double bond.

This seemingly subtle difference in spatial arrangement leads to significant variations in their physical and chemical properties. As stereoisomers that are not mirror images of each other, they are classified as diastereomers.

Physicochemical Properties: A Comparative Analysis

The cis and trans configurations of angelic and tiglic acids, respectively, directly influence their physical properties. Tiglic acid, the trans isomer, is thermodynamically more stable than this compound.[3] This difference in stability is reflected in their melting points and acidity.

| Property | This compound (cis) | Tiglic Acid (trans) |

| Molar Mass | 100.12 g/mol | 100.12 g/mol |

| Melting Point | 45.5 °C[3] | 61-64 °C[5] |

| Boiling Point | 185 °C[3] | 198.5 °C[2] |

| pKa (at 25°C) | 4.30[6] | 5.02[5][7] |

| Solubility in Water | Sparingly soluble in cold water, freely soluble in hot water.[3] | Sparingly soluble in cold water, freely soluble in hot water.[4] |

| Appearance | Colorless monoclinic prisms[3] | White crystalline solid[4] |

| Odor | Pungent, sour odor[1][3] | Sweet, warm, spicy odor[2] |

Note: The lower melting point of this compound is consistent with the general trend for cis isomers, which are typically less symmetrical and have weaker intermolecular forces than their trans counterparts. The higher pKa of tiglic acid indicates it is a weaker acid than this compound.

Spectroscopic Differentiation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between angelic and tiglic acids.

4.1. Infrared (IR) Spectroscopy:

While both isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C=C stretch (around 1650 cm⁻¹), subtle differences in the fingerprint region can be used for differentiation. The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern of the alkene.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide definitive structural information to distinguish between the two isomers. The chemical shifts of the protons and carbons attached to and near the double bond will differ due to the different spatial arrangement of the substituents.

¹H NMR: The chemical shift of the vinyl proton and the methyl protons will be different for the two isomers due to anisotropic effects of the carbonyl group.

¹³C NMR: The chemical shifts of the carbons in the double bond and the methyl carbons will also be distinct for angelic and tiglic acids.

Interconversion of Angelic and Tiglic Acids

The conversion between angelic and tiglic acid is a key aspect of their chemistry. Due to its greater thermodynamic stability, the isomerization of this compound to tiglic acid is a facile process.

5.1. This compound to Tiglic Acid:

This compound readily converts to the more stable tiglic acid under several conditions:

-

Heating: Prolonged boiling of an aqueous solution of this compound results in its conversion to tiglic acid.[6]

-

Acid or Base Catalysis: The presence of strong mineral acids or alkalis accelerates the isomerization.[6]

-

Storage: Over extended periods, even crystalline this compound can slowly convert to tiglic acid.

5.2. Tiglic Acid to this compound:

The reverse transformation is less favorable and requires specific conditions. Irradiation with ultraviolet (UV) light can induce the isomerization of tiglic acid to this compound, although the conversion rates are typically low.[1]

Experimental Protocols

6.1. Synthesis of Tiglic Acid from 2-Hydroxy-2-methylbutyric acid:

This method involves the dehydration of an intermediate, 2-hydroxy-2-methylbutyric acid, which can be synthesized via a Grignard reaction.

Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid

-

In a 2L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of 77.34 g of ethyl bromide in THF dropwise, maintaining the temperature at 35°C to initiate the Grignard reaction.

-

After the addition is complete, continue stirring for 30 minutes.

-

Once the ethyl Grignard reagent is prepared, add 2.5 g of HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).

-

Cool the system to 20°C and slowly add 25 g of acetoacetic acid, ensuring the internal temperature does not exceed 40°C.

-

Allow the reaction to proceed for 2 hours after the addition is complete.

-

Cool the mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.

-

Extract the aqueous phase three times with 150 mL of ethyl acetate.

-

Concentrate the combined organic phases to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

Step 2: Dehydration to Tiglic Acid

-

Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.

-

Add 18.5 g of the intermediate from Step 1 to the sulfuric acid solution.

-

Heat the mixture to reflux at an external temperature of 140°C for 2-4 hours.

-

Cool the reaction mixture in an ice bath and slowly add a 30% sodium hydroxide (B78521) solution to adjust the pH to 3-4.

-

Extract the mixture three times with 70 mL of ethyl acetate.

-

Concentrate the combined organic phases to obtain crude tiglic acid.

-

Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield pure, white crystalline tiglic acid.[1]

6.2. Synthesis of this compound from Tiglic Acid:

A three-step process can be employed to convert the more stable tiglic acid into this compound.[8]

-

Bromination: Addition of bromine across the double bond of tiglic acid.

-

Elimination: Reaction with potassium hydroxide to form 3-bromothis compound.

-

Reduction: Reduction with sodium amalgam to yield this compound.

6.3. Isomerization of this compound to Tiglic Acid:

A straightforward method for isomerization involves heating.

-

Dissolve this compound in water.

-

Boil the solution for an extended period (e.g., 40 hours) to achieve complete conversion to tiglic acid.[1] The progress of the isomerization can be monitored by techniques such as TLC or NMR.

Conclusion

This compound and tiglic acid provide a classic and instructive example of geometric isomerism, where a simple change in the spatial arrangement of atoms leads to distinct and measurable differences in physicochemical properties. For scientists engaged in natural product chemistry, medicinal chemistry, and the development of fragrances and flavorings, a comprehensive understanding of their individual characteristics, stability, and interconversion is essential for their effective isolation, synthesis, and application. The data and protocols presented in this guide offer a solid foundation for further research and development involving these valuable natural compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN105061184A - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tiglic acid CAS#: 80-59-1 [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. guidechem.com [guidechem.com]

- 8. acs.org [acs.org]

Spectroscopic Profile of Angelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Angelic acid ((2Z)-2-methylbut-2-enoic acid), a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family.[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Properties

This compound is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical formula is C₅H₈O₂ with a molecular weight of 100.12 g/mol .[2][3]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.8-2.0 | Doublet of quartets | 3H | CH₃ (attached to C2) |

| ~6.0-6.2 | Quartet | 1H | CH (vinylic) |

| ~1.9-2.1 | Doublet | 3H | CH₃ (attached to C3) |

| ~12.0 | Singlet (broad) | 1H | COOH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15.8 | CH₃ (attached to C3) |

| ~20.5 | CH₃ (attached to C2) |

| ~127.8 | C2 |

| ~138.7 | C3 |

| ~170.1 | C1 (COOH) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid)[4] |

| ~1690 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1640 | Medium | C=C stretch |

| ~1440 | Medium | C-H bend (methyl) |

| ~1300 | Medium | C-O stretch[4] |

| ~850 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 100 | High | [M]⁺ (Molecular ion) |

| 85 | High | [M - CH₃]⁺ |

| 55 | High | [M - COOH]⁺ |

| 43 | Medium | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The spectrometer is tuned and shimmed for the specific probe and solvent.

-

A standard one-dimensional ¹H NMR spectrum is acquired using a 30° or 45° pulse angle.

-

The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

The free induction decay (FID) is processed using an exponential multiplication with a line broadening of 0.3 Hz, followed by a Fourier transform.

-

The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

-

The spectrometer is tuned and shimmed for the ¹³C frequency.

-

A standard one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

-

The spectral width is set to cover the expected range for carbon resonances (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

-

The spectrum is phased and baseline corrected, with chemical shifts referenced to the solvent peak.

IR Spectroscopy

Sample Preparation:

-

Solid Phase (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: A dilute solution of this compound is prepared in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent) is recorded.

-

The prepared sample is placed in the instrument's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the sample is introduced into the ion source.

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Role of Angelic Acid and its Isomers in Insect Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate chemical warfare between insects and their predators, a diverse arsenal (B13267) of defensive compounds has evolved. Among these are short-chain unsaturated carboxylic acids, which serve as potent repellents. This technical guide provides an in-depth exploration of the role of angelic acid and its more commonly found isomer, tiglic acid, in the defense mechanisms of insects. While direct research on this compound is limited, its presence in some defensive secretions, alongside the wealth of information on the closely related tiglic acid, allows for a comprehensive understanding of the biosynthesis, sequestration, and mode of action of these important defensive molecules. This guide details the biochemical pathways, presents quantitative data on secretion composition, outlines key experimental protocols, and provides visualizations of the underlying processes to support further research and development in this field.

Introduction to Carboxylic Acids in Insect Chemical Defense

Insects employ a vast array of chemical defenses to deter predators, ranging from complex alkaloids to simple organic acids.[1] These secretions are often volatile and pungent, targeting the olfactory and gustatory senses of antagonists to provoke an avoidance response.[1] Low molecular weight carboxylic acids are a common feature of these chemical arsenals, particularly in the defensive secretions of certain beetle families and the larval stages of some Lepidoptera.[2][3][4][5]

This compound, the cis-isomer of 2-methyl-2-butenoic acid, is a volatile solid with a pungent odor and biting taste.[6] While it is more commonly known as a secondary metabolite in plants of the Apiaceae family, it has also been identified in the defensive secretions of some insects, particularly ground beetles of the Carabidae family.[6][7][8] However, its trans-isomer, tiglic acid, is more frequently and abundantly found in these secretions.[2][4][5] This guide will focus on the known and proposed roles of this compound, drawing heavily on the more extensive research conducted on its isomer, tiglic acid, and other structurally related short-chain fatty acids that share a common biosynthetic origin and defensive function.

Biosynthesis of this compound and Tiglic Acid

The primary precursor for the biosynthesis of both this compound and tiglic acid in insects is the essential amino acid L-isoleucine.[2][7] Through a series of metabolic steps, L-isoleucine is converted into these defensive compounds. The proposed biosynthetic pathway involves the catabolism of L-isoleucine to produce 2-methylbutyryl-CoA, a key intermediate. This intermediate is then dehydrogenated to form tiglyl-CoA. Tiglic acid can be formed from tiglyl-CoA. For the synthesis of this compound, it is proposed that tiglyl-CoA is isomerized to angelyl-CoA, which then serves as the direct precursor to this compound.[7]

Feeding experiments with labeled L-isoleucine in carabid beetles have confirmed its role as the precursor and have shown that the injection of L-isoleucine can lead to an increased production of tiglic acid.[2]

Caption: Proposed biosynthetic pathway of angelic and tiglic acids from L-isoleucine.

Sequestration and Storage in Defensive Glands

Insects that synthesize these acidic defense compounds store them in specialized exocrine glands until they are needed. In carabid beetles, these compounds are stored in pygidial glands located in the abdomen.[2][5] Similarly, larvae of swallowtail butterflies (Papilionidae) possess a unique eversible organ called the osmeterium, which is located on the prothorax.[9][10] When the larva is threatened, this forked, fleshy organ is everted, releasing a pungent mixture of volatile compounds.

The composition of these secretions can change with the developmental stage of the insect. For instance, in many Papilio species, the osmeterial secretions of early instar larvae are rich in terpenes, while later instars secrete a mixture of aliphatic acids and their esters, including isobutyric and 2-methylbutyric acids.[3][9] This ontogenetic shift in chemical defense likely reflects a change in the primary predators faced by the larvae as they grow.

Mode of Action and Defensive Efficacy

The primary mode of action for this compound, tiglic acid, and other short-chain carboxylic acids in insect defense is as a chemical repellent. Their high volatility and pungent, acidic odor act as a potent deterrent to a wide range of predators, including ants, spiders, and predatory wasps.[11] The effectiveness of these secretions lies in their ability to stimulate the olfactory and gustatory receptors of predators, causing irritation and an avoidance response.

In some cases, these secretions may also have a topical irritant effect on the cuticle of other arthropods. The combination of a startling visual display (in the case of the osmeterium) and a noxious chemical release provides a multi-modal defense that can be highly effective.

Quantitative Analysis of Defensive Secretions

The composition of defensive secretions can vary significantly between species. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method used for the qualitative and quantitative analysis of these complex mixtures. The table below summarizes the composition of defensive secretions for several insect species where tiglic acid and/or related carboxylic acids are key components. Data for this compound is included where available, though it is less commonly reported.

| Species | Family | Major Defensive Compounds | This compound (%) | Tiglic Acid (%) | Other Major Acids (%) | Reference(s) |

| Pterostichus californicus | Carabidae | Tiglic acid, Ethacrylic acid, 2-Methylbutyric acid | Not Reported | Present | Present | [2] |

| Carabus yaconinus | Carabidae | Methacrylic acid, Tiglic acid | Not Reported | Present | Present | [5] |

| Carabus ullrichii | Carabidae | Methacrylic acid, Tiglic acid, Isobutyric acid | Present | Present | Present | [7][12] |

| Papilio species (late instar) | Papilionidae | Isobutyric acid, 2-Methylbutyric acid and their esters | Not Reported | Not Reported | Present | [3][10] |

| Parnassius glacialis | Papilionidae | Isobutyric acid, 2-Methylbutyric acid and their esters | Not Reported | Not Reported | Present | [13] |

Note: "Present" indicates the compound was identified, but quantitative data was not provided in the cited source.

Experimental Protocols

Extraction of Defensive Secretions

A common method for collecting defensive secretions from insects like carabid beetles is through solvent extraction of the pygidial glands or by inducing the insect to discharge its secretion into a solvent.

-

Immobilization: The insect is carefully immobilized, often by chilling it on a cold plate.

-

Inducement of Secretion: Gentle pressure is applied to the abdomen of the insect to induce the release of the defensive fluid from the pygidial glands.

-

Collection: The secreted droplets are collected using a fine glass capillary tube or by rinsing the posterior of the insect with a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) into a vial.

-

Storage: The collected sample is then sealed and stored at a low temperature (e.g., -20°C) prior to analysis to prevent the evaporation of volatile components.

For osmeterial secretions, the larva is gently provoked to evert the osmeterium, and the secretion can be collected directly from the surface of the organ using a microcapillary tube.

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the volatile components of insect defensive secretions.

-

Sample Preparation: The solvent extract containing the defensive secretion is concentrated if necessary. An internal standard (e.g., a known concentration of a non-native hydrocarbon) may be added for accurate quantification.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The different compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Data Analysis: The identity of each compound is determined by comparing its mass spectrum and retention time to those of known standards and to spectral libraries (e.g., NIST). The quantity of each compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the internal standard.

Caption: Workflow for the analysis of insect defensive secretions using GC-MS.

Predator Deterrence Bioassays

To test the defensive efficacy of the secretions or individual components, bioassays are conducted using common predators.

-

Predator Selection: A suitable predator, such as a common species of ant or spider, is chosen. The predators are often starved for a period before the assay to ensure they are motivated to forage.

-

Treatment Application: A food source (e.g., a small piece of insect prey or a sugar solution) is treated with either the whole defensive secretion, a solvent extract of the secretion, or a pure standard of a compound of interest (e.g., angelic or tiglic acid) at a biologically relevant concentration. A control group is treated with the solvent alone.

-

Observation: The treated and control food sources are presented to the predators in an arena. The behavior of the predators is observed and recorded. Key metrics include the time taken to approach the food, the frequency of contact, and whether the food is consumed or rejected.

-

Statistical Analysis: The results from the treatment and control groups are compared using appropriate statistical tests to determine if the defensive compound has a significant deterrent effect.

Conclusion and Future Directions

This compound, its isomer tiglic acid, and other related short-chain carboxylic acids are important components of the chemical defensive repertoire of various insect species. Their biosynthesis from common amino acids like L-isoleucine represents an efficient metabolic strategy for producing potent repellents. While the defensive role of tiglic acid is well-documented, particularly in carabid beetles, the specific ecological significance of this compound remains an area for further investigation.

Future research should focus on:

-

More extensive screening of insect defensive secretions to better understand the taxonomic distribution of this compound.

-

Investigating the specific enzymatic control of the isomerization of tiglyl-CoA to angelyl-CoA to understand the regulation of the this compound to tiglic acid ratio.

-

Comparative bioassays to determine if there are differences in the deterrent efficacy of this compound and tiglic acid against a range of predators.

-

Exploring the potential of these natural compounds as models for the development of novel, environmentally benign insect repellents.

By continuing to unravel the complexities of insect chemical ecology, we can gain valuable insights into the evolutionary arms race between predator and prey and potentially harness these natural solutions for human applications.

References

- 1. Defense in insects - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catabolic Formation of Methacrylic Acid and Tiglic Acid from the Branched Chain Amino Acids in the Pygidial Defensive : Glands of Carabus yaconinus BATES (Coleoptera : Carabidae) [jstage.jst.go.jp]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 565-63-9 | Benchchem [benchchem.com]

- 8. acs.org [acs.org]

- 9. images.peabody.yale.edu [images.peabody.yale.edu]

- 10. Osmeterium - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Chemical Composition and Antimitotic, Antioxidant, Antibacterial and Cytotoxic Properties of the Defensive Gland Extract of the Beetle, Luprops tristis Fabricius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical nature of larval osmeterial secretions of papilionid butterflies in the generaParnassius, Sericinus andPachliopta - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Physical Properties of Angelic Acid and Tiglic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid and tiglic acid, geometric isomers of 2-methyl-2-butenoic acid, exhibit distinct physical properties that influence their stability, reactivity, and potential applications in various scientific fields, including drug development. This technical guide provides a comprehensive comparison of the core physical characteristics of these two unsaturated monocarboxylic acids. All quantitative data is presented in clear, comparative tables. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

This compound ((Z)-2-methylbut-2-enoic acid) and tiglic acid ((E)-2-methylbut-2-enoic acid) are naturally occurring organic compounds found in various plants.[1][2] Their structural difference lies in the geometry of the substituents around the carbon-carbon double bond, with this compound being the cis isomer and tiglic acid the trans isomer. This seemingly subtle difference in stereochemistry leads to significant variations in their physical properties, which are critical for their isolation, characterization, and application in chemical synthesis and pharmaceutical research.

Comparative Physical Properties

The physical properties of this compound and tiglic acid are summarized in the tables below for easy comparison. These values have been compiled from various reputable sources.

Table 1: General and Thermodynamic Properties

| Property | This compound | Tiglic Acid |

| IUPAC Name | (2Z)-2-Methylbut-2-enoic acid | (E)-2-Methylbut-2-enoic acid |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |

| Molar Mass ( g/mol ) | 100.12 | 100.12 |

| Appearance | White crystalline powder or solid[3] | White to beige crystalline powder and chunks[4] |

| Melting Point (°C) | 45-47 | 61-64[4][5] |

| Boiling Point (°C) | 185 | 198.5[6] |

| Density (g/mL) | 0.983 at 47°C | 0.969 at 25°C[5][7] |

Table 2: Solubility and Acidity

| Property | This compound | Tiglic Acid |

| Solubility in Water | Sparingly soluble in cold water, freely soluble in hot water. | Slightly soluble in water.[7][8] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[9] | Soluble in alcohol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[5][8] |

| pKa | 4.30 | ~4.95 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic acids like angelic and tiglic acid.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this is a sharp transition.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether) are used.

-

Sample Preparation: A known mass of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing and Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature. The mixture is then visually inspected to determine if the solid has completely dissolved. If it has, more solute is added until saturation is reached. If not, the mixture is filtered, and the undissolved solid is dried and weighed to determine the amount that dissolved.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A standard solution of the acid with a known concentration is prepared in a suitable solvent (usually water or a water-cosolvent mixture).[10]

-

Titration Setup: A pH electrode, calibrated with standard buffers, is immersed in the acid solution. The solution is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added to the acid solution in small, precise increments from a burette.[8][11]

-

Data Collection: The pH of the solution is recorded after each addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[10]

Isomeric Relationship and Interconversion

This compound and tiglic acid are geometric isomers, with this compound being the less stable cis isomer and tiglic acid being the more stable trans isomer. This difference in stability is reflected in their physical properties, with the trans isomer generally having a higher melting point and boiling point due to better crystal packing and stronger intermolecular forces.

This compound can be converted to the more stable tiglic acid through heating or by treatment with acids or bases.[1] The reverse conversion from tiglic acid to this compound is less favorable and typically requires photochemical methods.[1]

Conclusion

The distinct physical properties of this compound and tiglic acid, stemming from their cis-trans isomerism, are fundamental to their handling, analysis, and application. Tiglic acid, the trans isomer, is thermodynamically more stable, which is reflected in its higher melting and boiling points. Understanding these differences and the methodologies for their determination is crucial for researchers in organic synthesis, natural product chemistry, and drug development. The provided data and protocols serve as a valuable resource for the scientific community, enabling more informed and efficient research endeavors involving these important isomeric compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | chemical compound | Britannica [britannica.com]

- 3. quora.com [quora.com]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

Angelic acid CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, has garnered significant attention in the scientific community for its diverse biological activities. Primarily found in plants of the Apiaceae family, this compound and its derivatives have been traditionally used in herbal medicine. Recent research has elucidated specific molecular mechanisms, positioning this compound as a molecule of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, its role in inducing ferroptosis in cancer cells through the NRF2 signaling pathway, and detailed experimental protocols for studying its effects.

Chemical Identity and Properties

This compound, systematically known as (Z)-2-Methylbut-2-enoic acid, is the cis isomer of 2-methyl-2-butenoic acid. Its unique chemical structure is foundational to its biological activity.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and development.

| Identifier Type | Value |

| CAS Number | 565-63-9[1][2][3][4] |

| IUPAC Name | (2Z)-2-methylbut-2-enoic acid[5][6][7][8] |

| Molecular Formula | C₅H₈O₂[1][2][3] |

| Molecular Weight | 100.12 g/mol [2][3][4][5] |

| InChI | InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-[1][2][5][8] |

| InChI Key | UIERETOOQGIECD-ARJAWSKDSA-N[1][2][7] |

| SMILES | C/C=C(\C)/C(=O)O[2][6][8] |

| PubChem CID | 643915[5][6] |

| Synonyms | (Z)-2-Methyl-2-butenoic Acid, cis-2-Methyl-2-butenoic acid, 2-Methylisocrotonic Acid[1][2][4][5][9] |

Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder[2][3] |

| Melting Point | 45.5 °C (113.9 °F; 318.6 K)[6] |

| Boiling Point | 185 °C (365 °F; 458 K)[6] |

| Solubility | Soluble in hot water and alcohol[6]. Soluble in DMSO (19 mg/mL)[10]. |

Mechanism of Action: Induction of Ferroptosis via NRF2 Degradation

Recent studies have identified a novel anti-cancer mechanism of this compound, demonstrating its ability to induce ferroptosis in colorectal cancer cells.[2][5] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The central mechanism involves the direct interaction of this compound with Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor in the cellular antioxidant response.

This compound binds to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway.[5] This targeted degradation of NRF2 alleviates its inhibitory effect on oxidative stress and lipid peroxidation, leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent ferroptotic cell death.[5] This mechanism is supported by the observed upregulation of ferroptosis-related markers, including ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), upon treatment with this compound.[2][5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced ferroptosis.

Caption: this compound induces ferroptosis by promoting NRF2 degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Colorectal cancer cell lines such as DLD1 and SW480 are suitable models.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound for the desired time points (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0, 50, 100, 200, 400 µM) for 24 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Lipid Peroxidation Assay (MDA Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

-

Culture and treat cells with this compound as described above.

-

Harvest the cells and lyse them in a suitable lysis buffer on ice.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Use a commercial MDA assay kit and follow the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Measure the absorbance of the product at the specified wavelength (usually 532 nm).

-

Calculate the MDA concentration relative to the protein concentration.

In Vivo Ubiquitination Assay

This assay is used to determine if this compound promotes the ubiquitination of NRF2.

-

Transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged NRF2.

-

Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for a specified time.

-

Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitate NRF2 from the cell lysates using an anti-Flag antibody conjugated to agarose (B213101) beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect ubiquitinated NRF2. An anti-Flag antibody should be used to confirm the immunoprecipitation of NRF2.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound presents a compelling profile for further investigation in the context of drug development. Its defined mechanism of action, involving the induction of ferroptosis through NRF2 degradation, offers a clear therapeutic hypothesis, particularly in cancer types that are resistant to traditional apoptosis-inducing agents. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted biological activities of this promising natural compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism | Aging [aging-us.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Angelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals